molecular formula C17H14N4O B11004584 2-(Methoxymethyl)-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11004584
M. Wt: 290.32 g/mol
InChI Key: AEAKSHIQMFPHMY-UHFFFAOYSA-N
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Description

2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while nucleophilic substitution can produce various substituted triazolopyrimidines.

Scientific Research Applications

2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(METHOXYMETHYL)-7-(NAPHTHALEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methoxymethyl and naphthalen-2-yl groups contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

2-(methoxymethyl)-7-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4O/c1-22-11-16-19-17-18-9-8-15(21(17)20-16)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,11H2,1H3

InChI Key

AEAKSHIQMFPHMY-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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